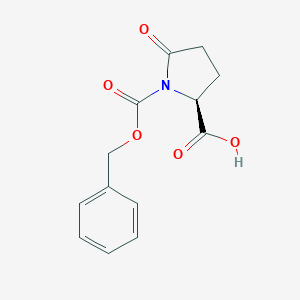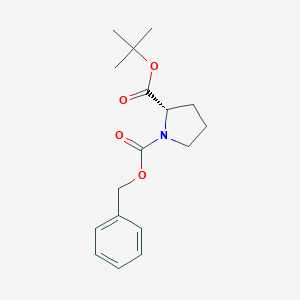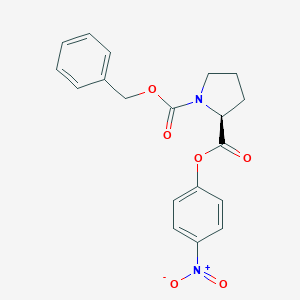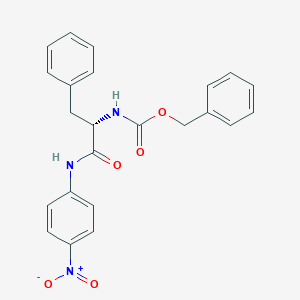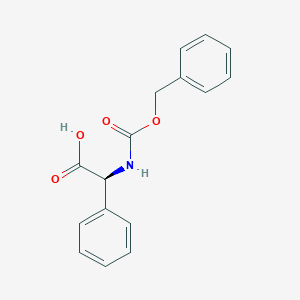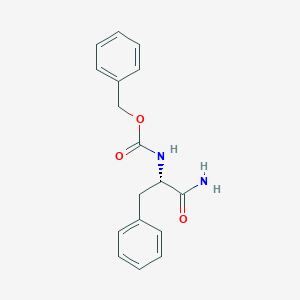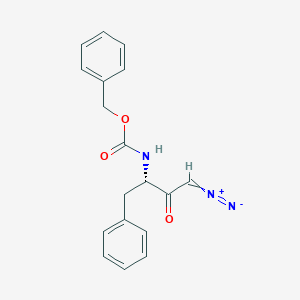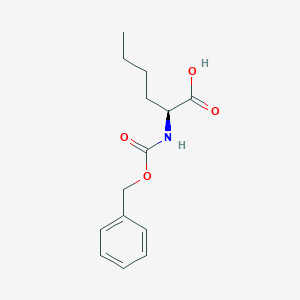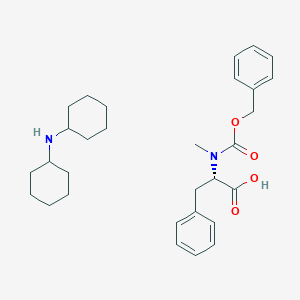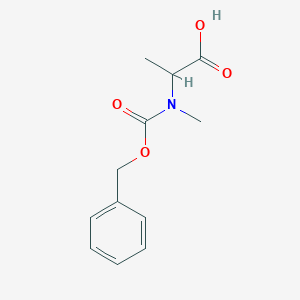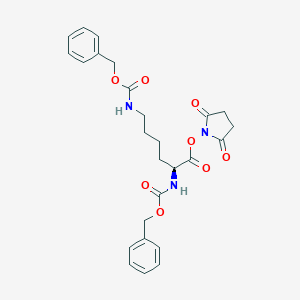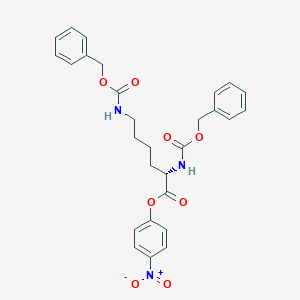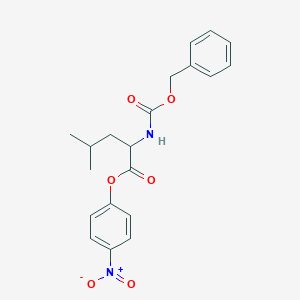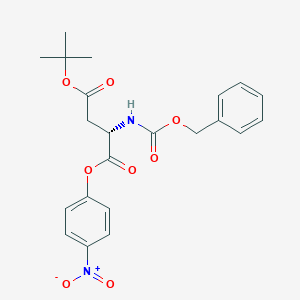
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate is an organic compound commonly used in laboratory experiments. It is a derivative of succinic acid and is known for its versatility in a variety of scientific applications. The compound is synthesized by a two-step process that involves the reaction of a succinate ester with an aryl nitro compound in the presence of a base. This compound is used in many scientific fields such as biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
-
Scientific Field : Organic Chemistry
- Application : This compound is used in the synthesis of other organic compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction with other organic compounds under controlled conditions .
- Results : The outcome of these reactions would be the formation of new organic compounds. The specific results would depend on the particular synthesis being performed .
-
Scientific Field : Pharmacology
- Application : Similar compounds have been studied for their potential pharmacological effects .
- Method of Application : These studies typically involve testing the compounds in vitro or in vivo to determine their effects .
- Results : The specific results would depend on the particular study being performed. In some cases, these compounds may show promising activity, while in others they may not .
-
Scientific Field : Microbiology
- Application : Urea derivatives of similar compounds have been synthesized and studied for their antimicrobial activity .
- Method of Application : These compounds were tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results : The compounds synthesized showed significant levels of activity against these strains .
-
Scientific Field : Drug Discovery
- Application : Compounds similar to the one you mentioned, such as “(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate”, are often used in drug discovery processes .
- Method of Application : These compounds can be synthesized and then tested for their biological activity. This can involve a variety of assays, depending on the specific therapeutic target .
- Results : The specific results would depend on the particular study being performed. In some cases, these compounds may show promising activity, while in others they may not .
-
Scientific Field : Antiviral Research
- Application : Indole derivatives, which are structurally similar to your compound, have been reported to possess antiviral activity .
- Method of Application : These compounds are typically tested against various viruses in vitro or in vivo to determine their antiviral effects .
- Results : For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Scientific Field : Microbiology
- Application : 3-[N-[Benzyloxycarbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonic acid 4-nitro-phenyl ester, a compound similar to the one you mentioned, has been studied for its antimicrobial properties .
- Method of Application : These compounds are typically tested against various bacterial strains to determine their antimicrobial effects .
- Results : The specific results would depend on the particular study being performed .
-
Scientific Field : Organic Synthesis
- Application : “(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate” is used in the synthesis of other organic compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction with other organic compounds under controlled conditions .
- Results : The outcome of these reactions would be the formation of new organic compounds. The specific results would depend on the particular synthesis being performed .
-
Scientific Field : Antiviral Research
- Application : “6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate” derivatives were prepared and reported as antiviral agents .
- Method of Application : These compounds are typically tested against various viruses in vitro or in vivo to determine their antiviral effects .
- Results : Compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Scientific Field : Microbiology
- Application : “3-[N-[Benzyloxycarbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonic acid 4-nitro-phenyl ester”, a compound similar to the one you mentioned, has been studied for its antimicrobial properties .
- Method of Application : These compounds are typically tested against various bacterial strains to determine their antimicrobial effects .
- Results : The specific results would depend on the particular study being performed .
Safety And Hazards
Propriétés
IUPAC Name |
4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-19(25)13-18(23-21(27)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURUWJRWPNSJD-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576752 |
Source


|
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate | |
CAS RN |
17543-17-8 |
Source


|
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

